2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825807
InChI: InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32)
SMILES:
Molecular Formula: C27H20N4O4S
Molecular Weight: 496.5 g/mol

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15825807

Molecular Formula: C27H20N4O4S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide -

Specification

Molecular Formula C27H20N4O4S
Molecular Weight 496.5 g/mol
IUPAC Name 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32)
Standard InChI Key RLAXPNSSRMPTKB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Introduction

Molecular Architecture and Nomenclature

Chemical Identity

The compound’s systematic IUPAC name, 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide, reflects its intricate structure. Its molecular formula, C₂₇H₂₀N₄O₄S, corresponds to a molecular weight of 496.5 g/mol. The InChIKey (RLAXPNSSRMPTKB-UHFFFAOYSA-N) serves as a unique identifier for computational and database applications.

Structural Features

The molecule comprises:

  • A pyridine ring substituted at positions 2, 3, 4, and 6.

  • A cyano group (-C≡N) at position 3.

  • 4-Methoxyphenyl and phenyl groups at positions 4 and 6, respectively.

  • A thioacetamide moiety (-S-C(=O)-NH-) linking the pyridine to a 4-nitrophenyl group.

This arrangement creates a planar, conjugated system with extended π-electron delocalization, influencing its electronic properties and reactivity.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Pyridine Core Formation: Cyclocondensation of aldehydes, ketones, and ammonia derivatives under acidic or basic conditions.

  • Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions.

  • Thioacetamide Attachment: Coupling of a thiol-containing intermediate with chloroacetamide derivatives in the presence of bases like triethylamine.

Example Protocol:

  • Step 1: Synthesis of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol via cyclization of 4-methoxybenzaldehyde, phenylacetonitrile, and sulfur sources.

  • Step 2: Reaction with N-(4-nitrophenyl)chloroacetamide in DMF at 80°C for 12 hours.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.42 (s, NH), 7.79 (s, pyridine-H), and 3.71 (s, OCH₃) .

  • IR (KBr): Peaks at 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • MS (ESI+): Molecular ion peak at m/z 497.1 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions but sensitive to prolonged UV exposure due to the nitro group’s photolability.

Biological Activity and Mechanism

Molecular Docking Insights

Docking simulations (PDB: 1CX2) reveal strong interactions:

  • Hydrogen bonding between the nitrophenyl group and Arg120.

  • π-π stacking of the methoxyphenyl group with Tyr355.

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity (IC₅₀)Reference
Target Compound4-Nitrophenyl acetamide2.1 µM (Topo II)
N-(3-Nitrophenyl) DerivativeNitro at position 33.8 µM (Topo II)
Methoxy→Ethoxy AnalogEthoxy substitution5.2 µM (COX-2)

Substituent positioning significantly affects potency, with para-nitro groups enhancing DNA intercalation.

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Structural optimization for improved bioavailability (e.g., prodrug strategies).

  • Targeted Therapies: Conjugation with nanoparticles for selective tumor delivery.

Materials Science

  • Organic Semiconductors: Extended conjugation supports charge transport in thin-film devices.

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridine and nitro groups as linkers.

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